molecular formula C16H15ClN2OS B5060190 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B5060190
M. Wt: 318.8 g/mol
InChI Key: HQEGSDNEDAMRKT-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-chloro-3-methylphenoxyethylsulfanyl substituent, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11-10-12(6-7-13(11)17)20-8-9-21-16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEGSDNEDAMRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxyethyl bromide: React 4-chloro-3-methylphenol with ethylene bromide in the presence of a base such as potassium carbonate.

    Synthesis of 2-mercaptobenzimidazole: This can be synthesized from o-phenylenediamine and carbon disulfide under basic conditions.

    Final Coupling Reaction: React 2-mercaptobenzimidazole with 4-chloro-3-methylphenoxyethyl bromide in the presence of a base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases like sodium hydride.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and phenoxyethylsulfanyl substituent. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE: Similar structure but lacks the chloro substituent.

    2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE: Contains a methoxy group instead of a chloro group.

    2-{[2-(4-NITROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE: Features a nitro group instead of a chloro group.

Uniqueness

The presence of the 4-chloro-3-methylphenoxyethylsulfanyl substituent in 2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE imparts unique chemical and biological properties, potentially enhancing its activity and selectivity compared to similar compounds.

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